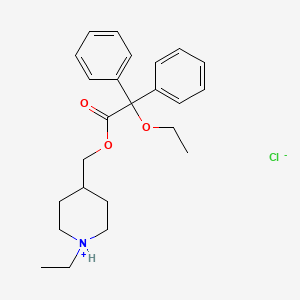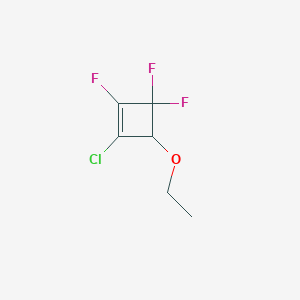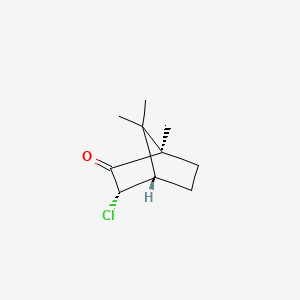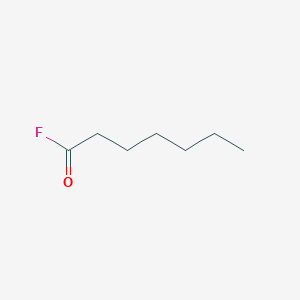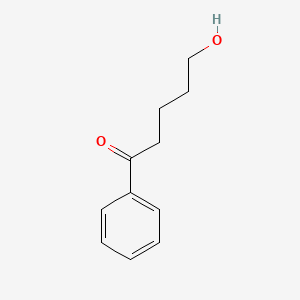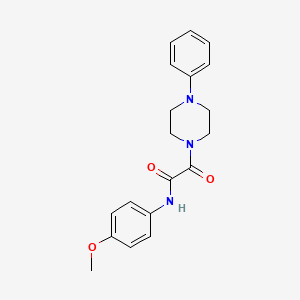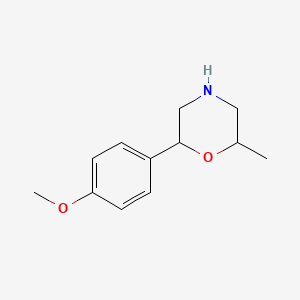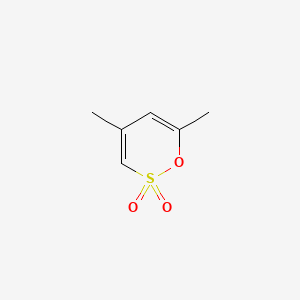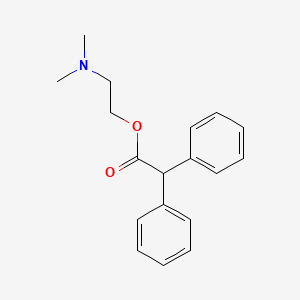
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester is a chemical compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a diphenyl group and a dimethylaminoethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of acetic acid with 2-(dimethylamino)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing by-products and ensuring high purity of the final product.
化学反应分析
Types of Reactions
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.
科学研究应用
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The ester is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用机制
The mechanism of action of acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The diphenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity and function.
相似化合物的比较
Similar Compounds
Acetic acid, 2-(dimethylamino)ethyl ester: This compound lacks the diphenyl group and has different chemical properties and applications.
Diphenylacetic acid: This compound has a similar diphenyl group but lacks the ester functionality, leading to different reactivity and uses.
2-(Dimethylamino)ethyl acetate: This ester has a simpler structure and is used in different contexts compared to acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester.
Uniqueness
This compound is unique due to the presence of both the diphenyl group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
2618-50-0 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C18H21NO2/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
InChI 键 |
DUHVHRGNHUTXDR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
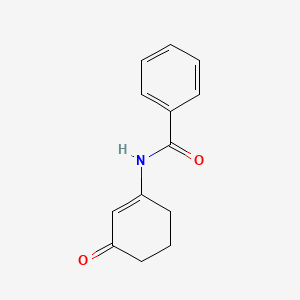
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

